molecular formula C9H17NO B2650801 7-Methyl-6-oxa-9-azaspiro[4.5]decane CAS No. 1018608-06-4

7-Methyl-6-oxa-9-azaspiro[4.5]decane

Cat. No. B2650801
CAS RN: 1018608-06-4
M. Wt: 155.241
InChI Key: UTVSZYNMYJKCEY-UHFFFAOYSA-N
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Description

7-Methyl-6-oxa-9-azaspiro[4.5]decane is a chemical compound . It is related to 8-methyl-6-oxa-9-azaspiro[4.5]decane and 6-oxa-9-azaspiro[4.5]decane , which are known compounds with documented properties .

Scientific Research Applications

Synthetic Approaches and Chemical Structures

The synthesis and structural analysis of 7-Methyl-6-oxa-9-azaspiro[4.5]decane and related compounds have been a subject of interest due to their complex spiroaminal structures and significant biological activities. These compounds are challenging targets for chemical synthesis due to their novel skeletons, which have led to the development of various synthetic strategies to access these spirocyclic compounds. For instance, the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one and its derivatives from (D,L)-pipecolinic acid through decarbonylation indicates the compound's versatility in chemical synthesis (Martin‐Lopez & Bermejo‐Gonzalez, 1994). Similarly, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane demonstrates the compound's chiral nature and conformational properties, providing insights into its chemical behavior (Wen, 2002).

Pharmacological Evaluation

Compounds with the 7-Methyl-6-oxa-9-azaspiro[4.5]decane structure have been evaluated for their potential as dopamine agonists, showcasing the interest in their pharmacological applications. For example, derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane were synthesized and assessed for in vivo dopamine agonist activity, highlighting the importance of the spirodecane structure in modulating biological activity (Brubaker & Colley, 1986).

Antibacterial Activity

Further extending the applicability of compounds with the 7-Methyl-6-oxa-9-azaspiro[4.5]decane core, their potential in antibacterial activity has been explored. The synthesis and in vitro evaluation of triaza and dioxa aza spiro derivatives for their antibacterial efficacy against various bacteria species emphasize the compound's role in medicinal chemistry and drug discovery (Natarajan et al., 2021).

properties

IUPAC Name

7-methyl-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-6-10-7-9(11-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVSZYNMYJKCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2(O1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-6-oxa-9-azaspiro[4.5]decane

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